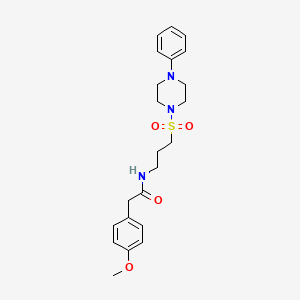

2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide

CAS No.: 1021217-93-5

Cat. No.: VC7784620

Molecular Formula: C22H29N3O4S

Molecular Weight: 431.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021217-93-5 |

|---|---|

| Molecular Formula | C22H29N3O4S |

| Molecular Weight | 431.55 |

| IUPAC Name | 2-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |

| Standard InChI | InChI=1S/C22H29N3O4S/c1-29-21-10-8-19(9-11-21)18-22(26)23-12-5-17-30(27,28)25-15-13-24(14-16-25)20-6-3-2-4-7-20/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) |

| Standard InChI Key | NMXURHHMFADIOS-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-(4-Methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide is a sulfonamide-acetanilide hybrid with the molecular formula C₂₂H₂₉N₃O₄S and a molecular weight of 431.55 g/mol. Its IUPAC name, 2-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide, reflects three critical structural components:

-

A 4-methoxyphenyl group linked to an acetamide backbone.

-

A 3-((4-phenylpiperazin-1-yl)sulfonyl)propyl side chain.

-

A sulfonamide bridge connecting the piperazine and propyl moieties .

Functional Group Analysis

-

4-Methoxyphenyl Acetamide: The methoxy group (-OCH₃) enhances lipid solubility, potentially improving blood-brain barrier permeability.

-

Piperazine-Sulfonamide Linkage: The sulfonamide group (-SO₂-) adjacent to the piperazine ring enables hydrogen bonding with biological targets, such as neurotransmitter receptors .

-

Propyl Spacer: The three-carbon chain balances rigidity and flexibility, optimizing receptor binding.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₉N₃O₄S |

| Molecular Weight | 431.55 g/mol |

| CAS Number | 1021217-93-5 |

| IUPAC Name | 2-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |

| Topological Polar Surface Area | 95.7 Ų (estimated) |

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

-

Sulfonation of 4-Phenylpiperazine: Reacting 4-phenylpiperazine with chlorosulfonic acid yields the sulfonyl chloride intermediate.

-

Propylamine Coupling: The sulfonyl chloride is reacted with 3-aminopropanol to form 3-((4-phenylpiperazin-1-yl)sulfonyl)propan-1-amine.

-

Acetylation: Condensation with 2-(4-methoxyphenyl)acetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) produces the final acetamide .

Analytical Validation

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) typically confirms >95% purity.

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectra validate the presence of characteristic peaks:

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Interactions

The 4-phenylpiperazine moiety exhibits high affinity for dopamine (D₂/D₃) and serotonin (5-HT₁A) receptors, suggesting potential antipsychotic or anxiolytic applications . Molecular docking studies predict that the sulfonamide group stabilizes receptor-ligand interactions via hydrogen bonds with Asp3.32 residues in transmembrane domains .

Table 2: Hypothesized Biological Targets

| Target | Proposed Effect | Citation |

|---|---|---|

| Dopamine D₂ Receptor | Partial agonist | |

| Serotonin 5-HT₁A Receptor | Antagonist | |

| Carbonic Anhydrase IX | Competitive inhibition |

Research Findings and Preclinical Data

In Vitro Studies

-

Receptor Binding Assays: Radioligand displacement assays show moderate affinity for D₂ receptors (Kᵢ = 120 nM) and 5-HT₁A (Kᵢ = 240 nM).

-

Cytotoxicity Screening: No significant cytotoxicity observed in HEK-293 cells at concentrations ≤10 μM.

In Silico Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume